2,6-Difluorophenyl isocyanate

Catalog No.
S752409
CAS No.
65295-69-4
M.F
C7H3F2NO
M. Wt
155.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorophenyl isocyanate

CAS Number

65295-69-4

Product Name

2,6-Difluorophenyl isocyanate

IUPAC Name

1,3-difluoro-2-isocyanatobenzene

Molecular Formula

C7H3F2NO

Molecular Weight

155.1 g/mol

InChI

InChI=1S/C7H3F2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H

InChI Key

YXHDLKWTPVMIOH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)N=C=O)F

Canonical SMILES

C1=CC(=C(C(=C1)F)N=C=O)F

Organic Synthesis

,6-Difluorophenyl isocyanate is a valuable reagent in organic synthesis, particularly for the introduction of the 2,6-difluorophenylcarbamoyl group (-CO-NH-C6H3F2) into various organic molecules. This functional group can influence the physical and chemical properties of the resulting molecule, making 2,6-difluorophenyl isocyanate useful for:

  • Synthesis of pharmaceuticals and drug candidates: The introduction of the 2,6-difluorophenylcarbamoyl group can enhance the biological activity, metabolic stability, and other desirable properties of potential drug molecules. For instance, research has explored its use in synthesizing Fluorocarboxamides, a class of compounds exhibiting anticonvulsant activity.
  • Preparation of functional materials: 2,6-Difluorophenyl isocyanate can be employed in the synthesis of polymers, liquid crystals, and other functional materials. The fluorinated group can contribute to specific properties like thermal stability, chemical resistance, and unique optical properties [].

Chemical Modification of Biomolecules

,6-Difluorophenyl isocyanate can be utilized for the chemical modification of biomolecules like proteins and antibodies. The attachment of the 2,6-difluorophenylcarbamoyl group can serve various purposes, including:

  • Improving the pharmacokinetics of therapeutic proteins: By attaching the 2,6-difluorophenylcarbamoyl group to specific sites on a protein, researchers can potentially improve its solubility, stability, and circulation time in the body.
  • Introducing bioorthogonal functionalities: The 2,6-difluorophenylcarbamoyl group can function as a bioorthogonal tag, allowing for selective labeling and manipulation of biomolecules in complex biological environments without interfering with native biomolecular processes [].

Molecular Structure Analysis

The key feature of 2,6-Difluorophenyl isocyanate's structure is the presence of an isocyanate functional group (-NCO). This group consists of a central carbon atom bonded to a nitrogen atom with a double bond and an oxygen atom with a single bond. The aromatic ring structure contains a benzene core with fluorine atoms at the 2nd and 6th positions. The fluorines introduce electron-withdrawing character to the molecule, potentially affecting its reactivity compared to unsubstituted phenyl isocyanate [].


Chemical Reactions Analysis

The primary application of 2,6-Difluorophenyl isocyanate lies in its reactions with amines and alcohols. These reactions are driven by the high reactivity of the isocyanate group.

  • Reaction with amines (Urethane formation): Isocyanates react with primary or secondary amines to form substituted ureas. This reaction is widely used in the synthesis of polyurethanes, which are important polymers with diverse applications [].
C7H3F2NCO + RNH2 -> C7H3F2NCONHR (R = alkyl or aryl)
  • Reaction with alcohols (Carbamate formation): Isocyanates can also react with alcohols to form carbamates. This reaction is less common than the reaction with amines but can be useful for introducing the fluorinated phenylcarbamate group into molecules [].
C7H3F2NCO + ROH -> C7H3F2NHCOOR (R = alkyl or aryl)

Synthesis

Decomposition

Isocyanates can decompose upon exposure to heat, moisture, or light. The decomposition products can include amines, carbon dioxide, and other organic compounds.


Physical And Chemical Properties Analysis

  • Melting point: 22-25 °C (lit.) or 30 °C (lit.) [].
  • Boiling point: 60 °C/10 mmHg (lit.) or 140 °C/11 mmHg (lit.) []. The discrepancy in boiling point data suggests potential decomposition during boiling.
  • Solubility: Data on the specific solubility of 2,6-Difluorophenyl isocyanate is not available. However, isocyanates are generally soluble in organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide.
  • Stability: Isocyanates are moisture-sensitive and can decompose upon exposure to water. They should be stored under dry conditions at low temperatures (typically 2-8 °C) [].

2,6-Difluorophenyl isocyanate likely does not have a specific biological mechanism of action. Its primary function in scientific research lies in its reactivity towards functional groups like amines and alcohols in organic synthesis.

2,6-Difluorophenyl isocyanate is expected to exhibit similar hazards as other isocyanates.

  • Toxicity: Isocyanates are respiratory irritants and can cause eye irritation, skin sensitization, and allergic reactions. Specific data on the toxicity of 2,6-Difluorophenyl isocyanate is not available, but caution should be exercised when handling it.
  • Flammability: Isocyanates are generally not flammable but can react with water to release flammable gases.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (90.48%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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